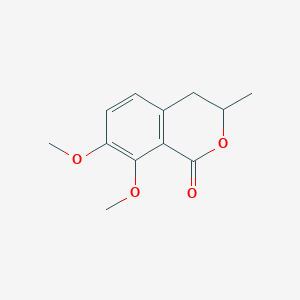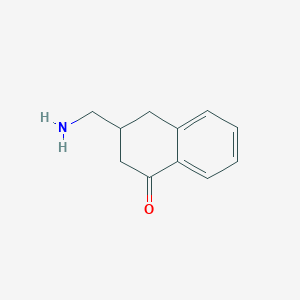
Tetrahydro-2-(bis(2-chloroethyl)amino)-4-methyl-6-propyl-2H-1,3,2-oxazaphosphorine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropylamine to produce cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert cyclophosphamide into less active or inactive forms.
Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Reduction: Reducing agents such as glutathione can reduce cyclophosphamide.
Substitution: Nucleophiles such as water or amines can participate in substitution reactions.
Major Products Formed
4-Hydroxycyclophosphamide: An active metabolite with therapeutic effects.
Aldophosphamide: Another active metabolite that can further decompose into phosphoramide mustard and acrolein.
Aplicaciones Científicas De Investigación
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cross-linking and repair mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Widely used in chemotherapy for treating cancers such as lymphoma, leukemia, and breast cancer.
Mecanismo De Acción
Cyclophosphamide exerts its effects by cross-linking DNA strands, which inhibits DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
Cyclophosphamide is unique among nitrogen mustard derivatives due to its relatively low toxicity and high efficacy. Similar compounds include:
Ifosfamide: Another nitrogen mustard derivative with similar mechanisms but different pharmacokinetics.
Chlorambucil: A less potent nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used primarily in the treatment of multiple myeloma.
Cyclophosphamide stands out due to its broad spectrum of activity and its ability to be used in combination with other chemotherapeutic agents.
Propiedades
| 78220-02-7 | |
Fórmula molecular |
C11H23Cl2N2O2P |
Peso molecular |
317.19 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-methyl-2-oxo-6-propyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-3-4-11-9-10(2)14-18(16,17-11)15(7-5-12)8-6-13/h10-11H,3-9H2,1-2H3,(H,14,16) |
Clave InChI |
ZTPMQUASYVSDPO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(NP(=O)(O1)N(CCCl)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)





